
(4-methyl-1H-pyrazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-methyl-1H-pyrazol-1-yl)methanol” is an organic compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is stored in a sealed, dry environment at 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based compounds like “this compound” often involves the condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can be used to synthesize 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 112.13 and a molecular formula of C5H8N2O .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazoles, including derivatives of (4-methyl-1H-pyrazol-1-yl)methanol, are crucial in synthesizing compounds with significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under various conditions, showing potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Thermal Energy Transport Systems
Research has explored the synthesis and decomposition reactions of methanol for thermal energy transport systems, aimed at energy conservation and global environment protection. A two-step liquid-phase methanol synthesis process involving carbonylation to methyl formate, followed by hydrogenolysis, has been studied to recover wasted or unused discharged heat from industrial sources (Qiusheng Liu et al., 2002).
Methanol Reforming for Hydrogen Production
Methanol reforming processes, including steam reforming and partial oxidation, are key for hydrogen production, with copper-based catalysts being popular due to their high activity and selectivity towards CO2. Research focuses on catalyst development and reactor technology to improve the efficiency and stability of these processes (Siek-Ting Yong et al., 2013).
Methanol as a Chemical Marker in Energy Systems
Methanol has been used as a chemical marker for assessing solid insulation conditions in power transformers, demonstrating its utility in monitoring cellulosic insulation degradation. This application underscores methanol's significance beyond its primary uses, highlighting its role in energy system diagnostics (J. Jalbert et al., 2019).
Methanol Synthesis and Applications in Fuel Systems
Methanol synthesis from CO-rich gas during periods of low power demand for use as a peaking fuel in power stations, including integrated gasification combined cycle (IGCC) systems, showcases its versatility as a clean-burning fuel with applications in combustion fuel systems and as a primary transportation fuel or fuel additive (A. Cybulski, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methylpyrazol-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHPSMVUVILLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

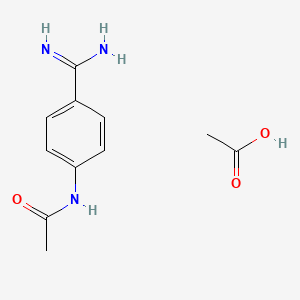
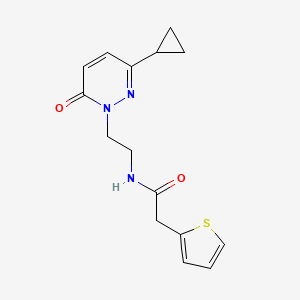
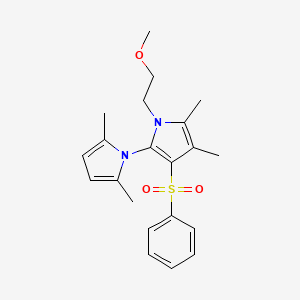
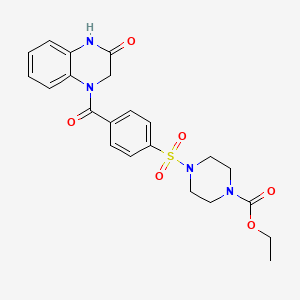
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
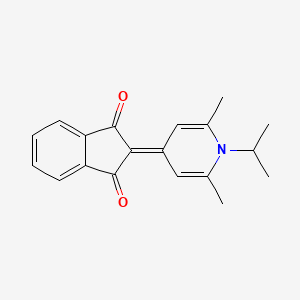
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)